What's Ruxolitinib?
Ruxolitinib is one of the medications that was approved within the US in 2011 to treat high-risk or intermediate myelofibrosis, a type of myeloproliferative disorder that affects bone marrow, also known as polycythemia (PCV) when there's been an insufficient response to or intolerance to the hydroxyurea drug; as well as acute graft-versus-host disease that.
The biological function of Ruxolitinib
Ruxolitinib is a Janus kinase inhibitor. Janus-associated kinases (JAKs) are cytoplasmic tyrosine kinases for activating the signaling of specific cytokines and growth factor receptors. A JAK2 gene is a fusion variant, JAK2V617F, that causes uncontrolled activation of many cells, and growth factors are associated with myeloproliferative tumors (MPNs), which include polycythemia vera and essential thrombocythemia and primary myelofibrosis.
Ruxolitinib is an effective ATP mimetic that inhibits the activity of both JAK1 and JAK2 with IC50s of 2.7 and 4.5 nuM, respectively. It is less selective towards JAK3 (IC50 is 322 nM). It blocks the interleukin-6 (IL-6) activation (IC50 281 nM) and also the proliferation in JAK2V617F+ cells of Ba/F3 (IC50 is 127 nM). In the primary culture, it is found that ruxolitinib inhibits the progenitors of erythroid that form colonies of JAK2V617F+ polycythemia vera sufferers (IC50 is 67 nuM) in comparison to healthy donors (IC50 more than 400nM). In the mouse model of JAK2V617Fwith MPN (90 mg/kg), ruxolitinib decreased splenomegaly and the levels in the bloodstream of IL-6 and TNF-a eliminated neoplastic cell lines and prolonged the life span of patients.
Applications of Ruxolitinib
Ruxolitinib is an orally bioavailable Janus-associated Kinase (JAK) inhibitor with potential immunomodulating and antineoplastic effects.
Ruxolitinib is used to treat high-risk or intermediate myelofibrosis. This includes primary myelofibrosis as well as post-polycythemia myelofibrosis as well as post-essential myelofibrosis.
Ruxolitinib can also be employed to manage acute graft-versus-host illness (aGVHD) for patients treated with other drugs (e.g., steroids, for example) that didn't perform well.
Within the United States, ruxolitinib cream is recommended for the topical treatment of moderate to mild skin conditions such as vitiligo and atopic dermatitis.
Mechanism of action of Ruxolitinib
Ruxolitinib is a protein binder that inhibits the protein tyrosine kinases JAK1 and 2. This may result in a decrease in inflammation and inhibition of cell proliferative. JAK's STAT (signal activater and transducer transcription) pathway is crucial in activating various cytokines and growth factors. It is involved in cell growth, proliferation, hematopoiesis, and the immune system. JAK Kinases also can be elevated in myeloproliferative diseases and other cancers.
Chemical properties of Ruxolitinib
Ruxolitinib is a pyrazole substituted at position one by a 2-cyano-1-cyclopentyl methyl group and position three by a pyrrolo[2,3-d]pyrimidin-4-yl group. The phosphate salt is employed to treat patients with high-risk or intermediate myelofibrosis. This includes primary myelofibrosis, post-polycythemia myelofibrosis as well as post-essential myelofibrosis. It is an antineoplastic agent as well as an EC 2.7. 0.2 (non-specific protein-tyrosine kinase) inhibitor. This is a nitrile, a pyrrolopyrimidine, and a pyrazole.